REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:11]([CH3:14])([CH3:13])[CH2:10][CH2:9][C:8]([CH3:16])([CH3:15])[C:7]=2[CH:6]=[C:5]([CH3:17])[CH:4]=1.C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:30](O)=[O:31]>>[CH:30]([C:4]1[C:5]([CH3:17])=[CH:6][C:7]2[C:8]([CH3:16])([CH3:15])[CH2:9][CH2:10][C:11]([CH3:13])([CH3:14])[C:12]=2[C:3]=1[O:2][CH3:1])=[O:31]
|
Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
COC1=CC(=CC=2C(CCC(C12)(C)C)(C)C)C
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Name
|
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 0.5 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to 85°-90° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 1.5 h
|
Duration
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1.5 h
|
Type
|
CUSTOM
|
Details
|
Trifluoroacetic acid was removed by distillation
|
Type
|
ADDITION
|
Details
|
the residue was poured onto an ice-water mixture (800 mL)
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Type
|
EXTRACTION
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Details
|
the product extracted with benzene (2×150 mL)
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Type
|
WASH
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Details
|
The combined extracts were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=2C(CCC(C2C=C1C)(C)C)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |